

# ER-27319 Maleate: A Technical Guide to Solubility and Handling

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Compound of Interest		
Compound Name:	ER-27319 maleate	
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This in-depth technical guide provides essential information on the solubility of **ER-27319 maleate**, a potent and selective spleen tyrosine kinase (Syk) inhibitor. Understanding the solubility characteristics of this compound is critical for its effective use in in vitro and in vivo research settings, particularly in studies related to allergic and inflammatory diseases. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination and cellular assays, and visualizations of key experimental workflows and signaling pathways.

## **Quantitative Solubility Data**

The solubility of **ER-27319 maleate** has been determined in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and water. The data is summarized in the table below for easy reference and comparison. It is important to note that for DMSO, the use of newly opened, anhydrous solvent is recommended as hygroscopic DMSO can negatively impact solubility.[1] For aqueous solutions, the solubility of maleate salts can be pH-dependent.

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)
DMSO	100 mM[2][3][4]	39.62 mg/mL[4]
Water	75 mM[2][3][4]	29.71 mg/mL[4]



Note: The molecular weight of ER-27319 maleate is 396.17 g/mol .[3][4]

## **Experimental Protocols**

While specific experimental protocols for determining the solubility of **ER-27319 maleate** are not publicly detailed, a standard and reliable method for assessing the kinetic solubility of kinase inhibitors is the nephelometric method. Additionally, a general protocol for evaluating the efficacy of a kinase inhibitor in a cellular context is provided below.

## Protocol 1: Kinetic Solubility Determination by Nephelometry

This high-throughput method rapidly assesses the concentration at which a compound begins to precipitate out of an aqueous solution when diluted from a DMSO stock.

#### Materials:

- ER-27319 maleate
- High-purity, anhydrous DMSO
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microtiter plates
- Nephelometer (light-scattering plate reader)

#### Procedure:

- Prepare Stock Solution: Create a high-concentration stock solution of ER-27319 maleate in DMSO (e.g., 10 mM).
- Serial Dilutions: Perform a serial dilution of the DMSO stock solution in a 96-well plate.
- Addition to Aqueous Buffer: To a separate 96-well plate, add the appropriate volume of PBS to each well. Transfer a small, equal volume of the serially diluted DMSO stock solutions to the corresponding wells containing PBS. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).



- Incubation: Mix the contents of the plate thoroughly on a plate shaker for approximately 2 minutes. Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.
- Measurement: Measure the light scattering in each well using a nephelometer.
- Data Analysis: The kinetic solubility is defined as the highest concentration of the compound at which no significant increase in light scattering is observed compared to a buffer-only control.

## **Protocol 2: Inhibition of Mast Cell Degranulation Assay**

This protocol provides a framework for assessing the inhibitory effect of ER-27319 on the degranulation of mast cells, a key process in allergic responses mediated by Syk kinase.

#### Materials:

- RBL-2H3 (rat basophilic leukemia) cell line
- Anti-DNP IgE
- DNP-HSA (dinitrophenyl-human serum albumin)
- ER-27319 maleate
- · Tyrode's buffer
- p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
- · 96-well plates
- Spectrophotometer

#### Procedure:

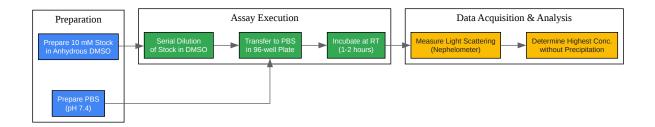
Cell Sensitization: Seed RBL-2H3 cells in a 96-well plate and incubate overnight. Sensitize
the cells with anti-DNP IgE for at least 2 hours.



- Inhibitor Treatment: Wash the cells with Tyrode's buffer to remove unbound IgE. Preincubate the cells with various concentrations of ER-27319 maleate (prepared from a DMSO
  stock and diluted in buffer) for 1 hour at 37°C. Include a vehicle control (DMSO).
- Antigen Stimulation: Induce degranulation by adding DNP-HSA to the wells. Incubate for 30-60 minutes at 37°C.
- Supernatant Collection: Pellet the cells by centrifugation and carefully collect the supernatant.
- β-hexosaminidase Assay: Transfer the supernatant to a new 96-well plate. Add the substrate PNAG and incubate. Stop the reaction and measure the absorbance at 405 nm.
- Data Analysis: Calculate the percentage of degranulation inhibition by comparing the absorbance of the ER-27319-treated wells to the vehicle-treated (stimulated) and unstimulated controls.

## **Visualizations: Workflows and Signaling Pathways**

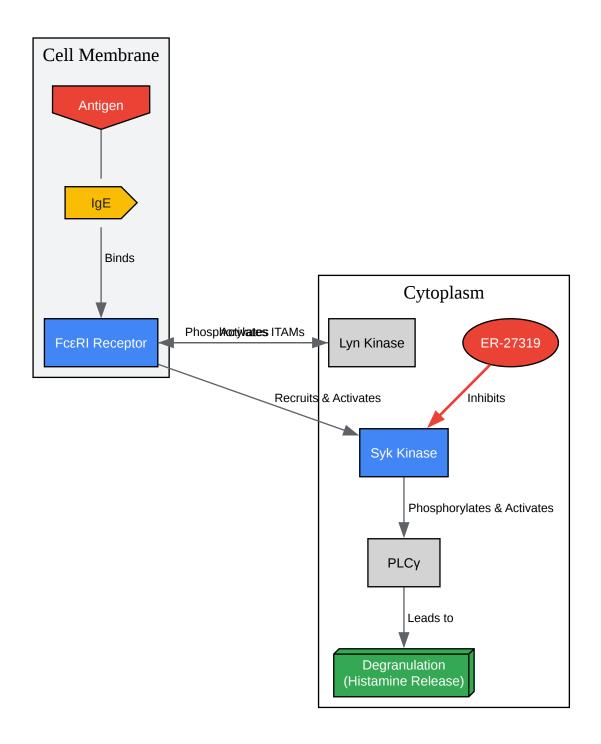
To further elucidate the experimental processes and biological context of ER-27319, the following diagrams are provided.



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Kinetic Solubility Experimental Workflow





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#### ER-27319 Inhibition of FcERI Signaling

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